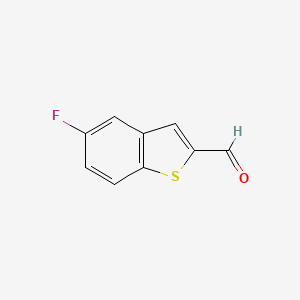

5-Fluoro-1-benzothiophene-2-carbaldehyde

Description

Structural and Electronic Characteristics of Benzothiophene Derivatives

Core Benzothiophene Framework

The benzothiophene moiety consists of a fused benzene and thiophene ring system, creating a planar, conjugated structure. This framework supports delocalized $$\pi$$-electrons, which enhance charge transport properties. The sulfur atom in the thiophene ring contributes to electron-rich regions, while the benzene ring provides structural rigidity. Substitutions at specific positions modulate these inherent electronic characteristics.

Table 1: Physical Properties of 5-Fluoro-1-benzothiophene-2-carbaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 180.20 g/mol | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling Point | 307.0 ± 22.0 °C (760 mmHg) | |

| Melting Point | Not reported | |

| SMILES Notation | O=Cc1cc2c(s1)ccc(c2)F |

Fluorine Substituent Effects

The fluorine atom at position 5 introduces strong electron-withdrawing effects via inductive withdrawal (-I) and resonance (-R) interactions. Density functional theory (DFT) studies on analogous fluorinated benzothiophenes reveal:

- A reduction in highest occupied molecular orbital (HOMO) energies by 0.3–0.5 eV compared to non-fluorinated analogs, enhancing oxidative stability.

- Increased dipole moments (e.g., 2.1–2.5 D) due to polarization of the C–F bond, influencing crystal packing.

- Distortion of $$\pi$$-electron density toward the formyl group, as shown in electrostatic potential maps.

Aldehyde Functional Group

The formyl group at position 2 serves as a reactive site for condensation, nucleophilic addition, and polymerization reactions. Key roles include:

- Facilitating $$\pi$$-$$\pi$$ stacking through dipole interactions, as observed in single-crystal X-ray studies of related aldehydes.

- Lowering LUMO energies by 1.2–1.5 eV, enabling electron-accepting behavior in charge-transfer complexes.

- Acting as a directing group in cross-coupling reactions, as demonstrated in Friedländer syntheses of fused heterocycles.

Properties

IUPAC Name |

5-fluoro-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZOCQQFVGXLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677761 | |

| Record name | 5-Fluoro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698367-29-2 | |

| Record name | 5-Fluoro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-benzothiophene-2-carbaldehyde typically involves the fluorination of benzothiophene derivatives followed by formylation. One common method includes:

Fluorination: Starting with benzothiophene, a fluorinating agent such as (NFSI) can be used to introduce the fluorine atom at the 5-position.

Industrial Production Methods: Industrial production methods for 5-Fluoro-1-benzothiophene-2-carbaldehyde are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives.

| Reaction | Conditions | Product |

|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄ in acidic medium (H₂SO₄/H₂O) | 5-Fluoro-1-benzothiophene-2-carboxylic acid |

| Aldehyde → Acid chloride | SOCl₂ or PCl₅ in anhydrous conditions | 5-Fluoro-1-benzothiophene-2-carbonyl chloride |

Key Findings :

-

Oxidation with KMnO₄ proceeds via radical intermediates, with the fluorine atom enhancing electron-withdrawing effects, stabilizing transition states .

-

Acid chloride formation is critical for subsequent amide or ester syntheses.

Reduction Reactions

The aldehyde group can be selectively reduced to primary alcohols or fully deoxygenated.

| Reaction | Reagents | Product |

|---|---|---|

| Aldehyde → Alcohol | NaBH₄/MeOH or LiAlH₄/Et₂O | 5-Fluoro-1-benzothiophene-2-methanol |

| Aldehyde → Methyl group | Wolff-Kishner (NH₂NH₂, NaOH) | 5-Fluoro-1-benzothiophene |

Key Findings :

-

NaBH₄ provides milder conditions, preserving the benzothiophene ring’s integrity .

-

Fluorine’s electronegativity directs regioselectivity in reduction pathways.

Nucleophilic Substitution at the Fluorine Position

The fluorine atom at the 5-position participates in aromatic nucleophilic substitution (SNAr).

| Reaction | Nucleophile | Product |

|---|---|---|

| Fluorine → Amine | NH₃ (high pressure) | 5-Amino-1-benzothiophene-2-carbaldehyde |

| Fluorine → Methoxy | NaOMe/Cu catalyst | 5-Methoxy-1-benzothiophene-2-carbaldehyde |

Key Findings :

-

SNAr reactions require electron-deficient aromatic systems, enhanced by the aldehyde’s electron-withdrawing effect .

-

Copper catalysts accelerate methoxy substitution by stabilizing transition states.

Multicomponent Reactions (MCRs)

The aldehyde group participates in MCRs, forming complex heterocycles.

| Reaction Type | Components | Product |

|---|---|---|

| Ugi reaction | Amine, isocyanide, carboxylic acid | Polycyclic benzothiophene derivatives |

| Click chemistry | Azides, Cu(I) catalyst | Triazole-linked benzothiophenes |

Key Findings :

-

The Vilsmeier-Haack-derived aldehyde facilitates imine formation in Ugi reactions .

-

Click reactions with azides yield triazoles with high atom economy (≥90% yield in optimized conditions) .

Condensation Reactions

The aldehyde undergoes condensation with amines or hydrazines.

| Reaction | Reagents | Product |

|---|---|---|

| Schiff base formation | Primary amine (e.g., aniline) | 5-Fluoro-1-benzothiophene-2-imine |

| Hydrazone formation | NH₂NH₂ | 5-Fluoro-1-benzothiophene-2-hydrazone |

Key Findings :

Scientific Research Applications

Chemical Synthesis

5-Fluoro-1-benzothiophene-2-carbaldehyde serves as a critical building block in the synthesis of more complex organic molecules. It is commonly used as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound has shown potential as a pharmacophore in drug development, with derivatives exhibiting various biological activities.

Research indicates that 5-Fluoro-1-benzothiophene-2-carbaldehyde and its derivatives may possess:

- Antimicrobial Properties : Notably effective against various pathogens.

- Anticancer Activity : In vitro studies have demonstrated effectiveness against cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

| Biological Activity | Example Studies |

|---|---|

| Antimicrobial | Significant activity against MRSA and E. coli |

| Anticancer | Growth inhibition of cancer cell lines up to 97% |

Material Science

In material science, 5-Fluoro-1-benzothiophene-2-carbaldehyde is utilized in the development of organic semiconductors and conductive polymers, contributing to advancements in electronic materials.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

Antimicrobial Activity

A study on derivatives showed significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) recorded as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Shigella flexneri | 1250 |

| Yersinia enterocolitica | 1250 |

| Staphylococcus aureus (MRSA) | 2500 |

| Escherichia coli | 2500 |

| Salmonella enteritidis | 2500 |

| Candida tropicalis | 5000 |

| Pseudomonas aeruginosa | 5000 |

| Klebsiella pneumoniae | >10000 |

Inhibition of Quorum Sensing

Research has shown that certain benzothiophene derivatives can inhibit quorum sensing in Pseudomonas aeruginosa, indicating potential applications in controlling bacterial virulence.

In Vitro Studies

In vitro assays have demonstrated that derivatives can significantly inhibit the growth of various cancer cell lines, suggesting their utility in cancer therapeutics.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-benzothiophene-2-carbaldehyde and its derivatives depends on the specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 5-Fluoro-1-benzothiophene-2-carbaldehyde and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Ring Structure |

|---|---|---|---|---|---|

| 5-Fluoro-1-benzothiophene-2-carbaldehyde | C₈H₅FOS | 168.07* | Not provided | Fluoro (C5), Aldehyde (C2) | Benzothiophene |

| 2-Chloro-5-fluorobenzaldehyde | C₇H₄ClFO | 158.55* | Not provided | Chloro (C2), Fluoro (C5) | Benzene |

| 5-Fluoro-2-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | 347-54-6 | Fluoro (C5), Hydroxy (C2) | Benzene |

| 5-Chloro-6-fluoro-1H-benzoimidazole-2-carbaldehyde | C₈H₄ClFN₂O | 198.45 | 885520-78-5 | Chloro (C5), Fluoro (C6) | Benzoimidazole |

*Calculated values based on molecular formulas.

Key Observations:

Benzothiophene vs. Benzene Derivatives :

- The benzothiophene core in the target compound introduces sulfur-mediated conjugation, enhancing aromatic stability compared to simple benzene derivatives like 2-chloro-5-fluorobenzaldehyde .

- The aldehyde group at position 2 is a reactive site for nucleophilic addition, common across all compared compounds.

Substituent Effects: Fluorine: Electron-withdrawing nature in all compounds reduces electron density at the aromatic ring, directing electrophilic substitution to meta/para positions . Hydroxy vs.

Heterocyclic Variations :

- The benzoimidazole derivative (CAS 885520-78-5) contains a nitrogen-rich heterocycle, which may enhance binding to biological targets compared to sulfur-containing benzothiophene .

Pharmacological and Industrial Relevance

- Benzothiophene Derivatives : Widely used in drug discovery (e.g., selective estrogen receptor modulators) due to their planar structure and metabolic stability .

- Fluorinated Benzaldehydes : Fluorine's electronegativity improves bioavailability and membrane permeability, making these compounds valuable in antifungal and antiviral agents .

Biological Activity

5-Fluoro-1-benzothiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevance in drug development, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a unique benzothiophene core, which combines a thiophene ring with a benzene ring. The presence of a fluorine atom enhances its lipophilicity and stability, while the aldehyde functional group serves as a reactive site for further chemical modifications .

The biological activity of 5-Fluoro-1-benzothiophene-2-carbaldehyde is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity, influencing biochemical pathways critical for therapeutic effects. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis, demonstrating potential antimicrobial activity.

Antimicrobial Properties

Research indicates that derivatives of 5-Fluoro-1-benzothiophene-2-carbaldehyde exhibit notable antimicrobial activities. A study on bis(benzo[b]thiophene-2-yl) alkyl methanimine derivatives found that one derivative showed significant antibacterial activity against various pathogens, including:

| Pathogen | MIC (µg/mL) |

|---|---|

| Shigella flexneri | 1250 |

| Yersinia enterocolitica | 1250 |

| Staphylococcus aureus (MRSA) | 2500 |

| Escherichia coli | 2500 |

| Salmonella enteritidis | 2500 |

| Candida tropicalis | 5000 |

| Pseudomonas aeruginosa | 5000 |

| Klebsiella pneumoniae | >10000 |

These findings suggest the compound could serve as a lead for developing new antibacterial agents .

Anticancer Potential

The compound is also explored for its anticancer properties. Inhibitors containing similar benzothiophene structures have shown promise in targeting histone deacetylases (HDACs), which play a role in cancer progression. Compounds with modifications similar to 5-Fluoro-1-benzothiophene-2-carbaldehyde have demonstrated selective inhibition against HDAC subtypes, indicating potential as anticancer therapeutics .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 5-Fluoro-1-benzothiophene-2-carbaldehyde:

- Antimicrobial Activity : A study synthesized various derivatives and evaluated their antimicrobial effects using quantitative structure-activity relationship (QSAR) models. The most active compound exhibited significant antibacterial and antileishmanial properties .

- Inhibition of Quorum Sensing : Research highlighted the ability of certain benzothiophene derivatives to inhibit quorum sensing in Pseudomonas aeruginosa, suggesting their potential use in controlling bacterial virulence .

- In Vitro Studies : In vitro assays have demonstrated the effectiveness of these compounds against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being investigated .

Q & A

Basic: What are the optimal synthetic routes for 5-Fluoro-1-benzothiophene-2-carbaldehyde, and how can yield and purity be maximized?

Methodological Answer:

The synthesis of 5-Fluoro-1-benzothiophene-2-carbaldehyde typically involves functionalization of the benzothiophene core. A one-pot methodology using Cu(I)-catalyzed oxidation (e.g., Zhu et al., 2013) is effective for introducing the aldehyde group at the 2-position . Key parameters include:

- Catalyst system: CuI/ligand (e.g., phenanthroline) in DMF at 80–100°C.

- Substrate: Pre-fluorinated benzothiophene derivatives (e.g., 5-fluoro-1-benzothiophene).

- Oxidant: Diaziridinone or molecular oxygen for controlled oxidation .

Optimization Tips:

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Monitor reaction progress by TLC or HPLC to avoid over-oxidation.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

Advanced: How do electronic effects of the fluorine substituent influence the aldehyde group's reactivity in nucleophilic addition reactions?

Methodological Answer:

The electron-withdrawing fluorine at the 5-position increases electrophilicity of the aldehyde via inductive effects. This enhances reactivity in:

- Nucleophilic additions: Amines, hydrazines, or Grignard reagents.

- Mechanistic validation:

- Computational studies: Perform DFT calculations (e.g., Gaussian09) to map electron density distribution and Fukui indices for electrophilic sites .

- Kinetic experiments: Compare reaction rates with non-fluorinated analogs (e.g., benzothiophene-2-carbaldehyde) under identical conditions.

- Spectroscopic analysis: Use NMR to track electronic environment changes during reaction progress .

Basic: What spectroscopic techniques are critical for characterizing 5-Fluoro-1-benzothiophene-2-carbaldehyde?

Methodological Answer:

| Technique | Key Features | Expected Data |

|---|---|---|

| NMR | Aldehyde proton resonance | δ 9.8–10.2 ppm (singlet) |

| NMR | Aldehyde carbon signal | δ 190–195 ppm |

| IR | C=O stretch | 1680–1720 cm |

| HRMS | Molecular ion | [M+H] at m/z 194.03 (CHFOS) |

Validation: Cross-reference with X-ray crystallography (e.g., CCDC data in ) to confirm planar geometry and substituent positioning .

Advanced: How can researchers resolve contradictory data in spectroscopic analysis of synthesized derivatives?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from impurities, tautomerism, or solvent effects. Strategies include:

Multi-technique cross-validation:

- Compare NMR, IR, and MS data to identify inconsistencies.

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

Crystallography: Obtain single-crystal X-ray structures to unambiguously confirm molecular geometry (e.g., as in ) .

Computational modeling: Simulate spectra (e.g., using ACD/Labs or Spartan) to match experimental peaks .

Basic: What are the recommended storage conditions to maintain stability of 5-Fluoro-1-benzothiophene-2-carbaldehyde?

Methodological Answer:

- Temperature: Store at 0–6°C in airtight, light-resistant containers to prevent aldehyde oxidation or dimerization .

- Solvent: Dissolve in anhydrous DCM or THF for long-term storage (add molecular sieves to absorb moisture).

- Handling: Use inert atmosphere (N/Ar) during weighing to avoid hydration .

Advanced: How can the compound be functionalized for applications in medicinal chemistry or materials science?

Methodological Answer:

Key reactions:

- Schiff base formation: React with amines to generate imine-linked pharmacophores (e.g., thiadiazole derivatives in ) .

- Cross-coupling: Suzuki-Miyaura coupling with aryl boronic acids to extend conjugation (Pd(PPh), KCO, DMF/HO) .

- Reduction: Convert aldehyde to alcohol (NaBH) or amine (reductive amination) for bioactivity studies .

Application Example:

Derivatives with 4-fluorophenyl groups ( ) show antimicrobial activity; test via MIC assays against Gram-positive bacteria .

Data Contradiction: How to address inconsistencies in reaction yields when scaling up synthesis?

Methodological Answer:

Scale-up challenges (e.g., reduced yields >5 g) often stem from heat transfer inefficiencies or mixing limitations. Mitigation steps:

Reactor design: Use jacketed reactors with precise temperature control (±2°C).

Kinetic profiling: Conduct small-scale calorimetry to identify exothermic peaks and adjust addition rates.

Workflow optimization: Implement flow chemistry for improved mass transfer (residence time: 20–30 min) .

Basic: What safety precautions are essential when handling 5-Fluoro-1-benzothiophene-2-carbaldehyde?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hood for weighing/reactor access.

- Spill management: Neutralize with sodium bisulfite (for aldehyde reduction) and adsorb with vermiculite .

- First aid: For skin contact, rinse with 10% ethanol/water solution; seek medical evaluation for ingestion .

Advanced: What role does the fluorine atom play in modulating the compound’s electronic properties for optoelectronic applications?

Methodological Answer:

The fluorine atom:

- Reduces HOMO-LUMO gap: Enhances electron affinity, making the compound suitable for OLEDs or photovoltaic layers.

- Validation methods:

Basic: How can researchers validate the purity of 5-Fluoro-1-benzothiophene-2-carbaldehyde before use in downstream reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.